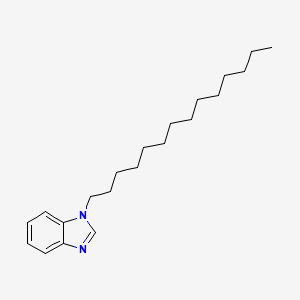

1-Tetradecyl-1H-benzimidazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

72816-80-9 |

|---|---|

Molecular Formula |

C21H34N2 |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

1-tetradecylbenzimidazole |

InChI |

InChI=1S/C21H34N2/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-23-19-22-20-16-13-14-17-21(20)23/h13-14,16-17,19H,2-12,15,18H2,1H3 |

InChI Key |

QPHHOADAIHHOMT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCN1C=NC2=CC=CC=C21 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Tetradecyl 1h Benzimidazole

Direct N-Alkylation Approaches for 1-Tetradecyl-1H-benzimidazole Synthesis

Direct N-alkylation is a fundamental and widely employed method for the synthesis of 1-substituted benzimidazoles. This approach involves the reaction of the benzimidazole (B57391) nucleus with an appropriate alkylating agent, such as a tetradecyl halide, to introduce the C14 alkyl chain onto one of the nitrogen atoms of the imidazole (B134444) ring.

Reaction of 1H-Benzimidazole with Tetradecyl Halides

The most common method for synthesizing this compound is the direct N-alkylation of 1H-benzimidazole with a tetradecyl halide, typically 1-bromotetradecane (B124005) or 1-chlorotetradecane. The reaction involves the deprotonation of the N-H group of the benzimidazole ring by a base, forming a benzimidazolide (B1237168) anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the tetradecyl halide in a nucleophilic substitution reaction to form the desired N-alkylated product. researchgate.netajrconline.org

Generally, the N-alkylation of benzimidazole derivatives is achieved by reacting the benzimidazole with an alkyl halide using a base like anhydrous potassium carbonate or cesium carbonate in an organic solvent. researchgate.netlookchem.com For instance, N-alkylation of various nitrogen-containing heterocyclic compounds, including benzimidazole, can be successfully carried out with alkyl halides in the presence of potassium hydroxide. researchgate.net

Influence of Reagents and Reaction Conditions on Synthesis Yield and Purity

The success of the N-alkylation reaction is highly dependent on the choice of reagents and reaction conditions. Factors such as the base, solvent, temperature, and reaction time play a critical role in determining the yield and purity of this compound.

Base: A variety of bases can be used to facilitate the deprotonation of benzimidazole, including alkali metal hydroxides (NaOH, KOH), carbonates (K2CO3, Cs2CO3), and hydrides (NaH). researchgate.netgoogle.com The strength and solubility of the base can affect the reaction rate and selectivity. For example, using powdered KOH in acetone (B3395972) at room temperature is a reported method for N-alkylation. lookchem.com

Solvent: The choice of solvent is crucial. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are commonly used as they can dissolve both the benzimidazole and the base, facilitating the reaction. lookchem.comgsconlinepress.com However, the use of such solvents can lead to complex isolation and recovery processes. lookchem.com

Temperature and Duration: The reaction temperature can range from room temperature to elevated temperatures (e.g., 80-100°C) to increase the reaction rate. google.comgoogle.com The reaction time is typically monitored using thin-layer chromatography (TLC) until the starting material is consumed, which can take several hours. google.com For less reactive alkyl halides, higher temperatures of 55-60°C may be required to complete the alkylation process. lookchem.com

| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Alkyl Bromides | KOH (30% aq.) | - (PTC) | - | - | Good | researchgate.net |

| Benzyl Chloride | K2CO3 | DMF | Hot | - | Good | gsconlinepress.com |

| n-Butyl Bromide | NaOH (powder) | - (PTC) | 80-90 | 3 | 88 | google.com |

| Alkyl Halides | KOH | Acetone | RT | - | - | lookchem.com |

Catalytic Systems in N-Alkylation of Benzimidazoles (e.g., Phase Transfer Catalysis)

To improve the efficiency and yield of N-alkylation reactions, especially in heterogeneous reaction mixtures, catalytic systems are often employed. Phase Transfer Catalysis (PTC) is a particularly effective technique. thieme-connect.com

In a PTC system, a catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the benzimidazolide anion from the solid or aqueous phase to the organic phase where the alkyl halide is present. thieme-connect.comasianpubs.org This enhances the reaction rate under milder conditions and often leads to higher yields. thieme-connect.com The use of PTC is advantageous due to simple procedures, mild conditions, and the use of inexpensive and environmentally friendly reagents. thieme-connect.com Pyridinophanes have also been explored as efficient two-centre phase-transfer catalysts for the N-alkylation of benzimidazole. thieme-connect.comthieme-connect.com The enhanced chelation effect and solubility of certain pyridinophanes make them effective catalysts for this transformation. thieme-connect.com

| Catalyst Type | Catalyst Example | Reaction | Key Advantage | Reference |

|---|---|---|---|---|

| Quaternary Ammonium Salt | Tetrabutylammonium Bromide (TBAB) | N-alkylation with alkyl halides | Facilitates anion transfer, improves rate. | asianpubs.org |

| Quaternary Ammonium Salt | Cetyltrimethylammonium Bromide (CTAB) | N-alkylation | Accelerates reaction rate compared to uncatalyzed. | researchgate.net |

| Cationic Cyclophane | Pyridinophanes | N-alkylation of benzimidazole | Acts as a two-centre PTC, high efficiency. | thieme-connect.comthieme-connect.com |

| Polyethylene (B3416737) Glycol | PEG-600 | N-alkylation | Acts as both solvent and PTC, green solvent. | asianpubs.orgprimescholars.com |

Advanced and Sustainable Synthetic Protocols for 1-N-Substituted Benzimidazoles

In line with the principles of green chemistry, recent research has focused on developing more advanced and sustainable methods for the synthesis of N-substituted benzimidazoles. These protocols aim to improve efficiency, reduce waste, and utilize environmentally benign reagents and conditions.

One-Pot Synthetic Procedures and Their Optimization

One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, time, and resource conservation. globalresearchonline.net Several one-pot methods have been developed for N-substituted benzimidazoles.

One common approach involves the condensation of an o-phenylenediamine (B120857) with an aldehyde to form the benzimidazole ring, which can then be alkylated in situ. researchgate.netnih.gov Catalysts such as lanthanum chloride (LaCl3) have been shown to be effective for the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamine and various aldehydes under mild, room temperature conditions. nih.gov Copper-catalyzed domino reactions have also been developed for the one-pot production of 2-arylaminobenzimidazoles. mdpi.comsemanticscholar.orgresearchgate.net Another strategy involves the reductive cyclization of 2-nitro-N-phenylaniline using iron in a liquid organic acid as the solvent, which directly yields the 1-phenyl-1H-benzimidazole derivative in high yields. sioc-journal.cn

Green Chemistry Approaches and Environmentally Benign Solvents

Green chemistry principles are increasingly being applied to the synthesis of benzimidazole derivatives to minimize environmental impact. globalresearchonline.netjrtdd.comijarsct.co.in This includes the use of alternative energy sources like microwave irradiation and ultrasound, as well as the use of non-toxic, recyclable solvents. primescholars.comglobalresearchonline.net

Ultrasound Irradiation: Sonochemistry has been shown to promote the N-alkylation of benzimidazoles, leading to higher yields and significantly reduced reaction times compared to conventional methods. asianpubs.orgprimescholars.com For example, the N-alkylation of 2-substituted benzimidazoles using triethanolamine (B1662121) as a green solvent under ultrasonic irradiation provides a rapid and efficient route to the desired products. primescholars.com

Microwave-Assisted Synthesis: Microwave irradiation is another energy-efficient technique that can accelerate the synthesis of benzimidazole derivatives. globalresearchonline.netjchemrev.com One-pot condensation of o-phenylenediamine with thiourea (B124793) derivatives under solvent-free microwave irradiation yields benzimidazole-2-thiones in excellent yields. globalresearchonline.net This method often reduces reaction times from hours to minutes. jchemrev.com

Environmentally Benign Solvents: There is a growing trend to replace hazardous organic solvents with greener alternatives. Water is an ideal green solvent, and methods have been developed for benzimidazole synthesis in aqueous media. lookchem.comorganic-chemistry.org For instance, a sustainable route for N-alkylation has been developed in an alkaline water-SDS (sodium dodecyl sulfate) system, which avoids volatile organic solvents. researchgate.netlookchem.com Other green solvents like glycerol (B35011) and polyethylene glycol (PEG-600) have also been successfully employed. asianpubs.orgasianpubs.org Glycerol can serve as an efficient and green solvent for the condensation of o-phenylenediamine with cinnamic acids. asianpubs.org

| Method | Conditions | Key Advantage | Reference |

|---|---|---|---|

| Ultrasound Irradiation | Triethanolamine as solvent | High yields, rapid, environmentally benign. | primescholars.com |

| Microwave Irradiation | Solvent-free, catalyst | Reduced reaction time, high efficiency. | globalresearchonline.netjchemrev.com |

| Aqueous Synthesis | Water-SDS system, base | Avoids volatile organic solvents. | lookchem.com |

| Green Solvent | Glycerol or PEG-600 | Recyclable, non-toxic solvent. | asianpubs.orgasianpubs.org |

| Catalysis in Water | Cu₂O catalyst, DMEDA ligand | Environmentally and economically valuable. | organic-chemistry.org |

Microwave-Assisted Synthesis and Energy Efficiency Considerations

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. jocpr.com This technology is particularly effective for the synthesis of heterocyclic compounds like benzimidazole derivatives. pharmainfo.in The application of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity. jocpr.comnih.gov

In the context of synthesizing N-substituted benzimidazoles, microwave-assisted methods have proven to be highly efficient. nih.gov For instance, the condensation reactions that form the benzimidazole core and subsequent N-alkylation steps can be completed in minutes under microwave heating, compared to the several hours required for traditional refluxing techniques. nih.gov A study on the synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives demonstrated that microwave irradiation reduced reaction times from 6–12 hours to just 10–15 minutes, with yields increasing from a range of 70-91% to 90-99%. nih.gov This acceleration is attributed to the direct and efficient heating of the polar reagents and solvents by the microwave energy. jocpr.com

| Parameter | Conventional Heating Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 6 - 12 hours | 10 - 15 minutes |

| Product Yield | 70 - 91% | 90 - 99% |

| Energy Consumption | High | Low |

| Solvent Requirement | Often required | Can often be performed solvent-free |

This table provides a comparative overview of conventional versus microwave-assisted synthesis for N-substituted benzimidazoles, based on findings from related syntheses. nih.gov

Synthetic Challenges and Purity Assessment of this compound

Despite the availability of efficient synthetic methods, challenges in the preparation and purification of this compound persist. The N-alkylation of benzimidazole with a long-chain alkyl halide like 1-bromotetradecane can present specific difficulties. Less reactive alkyl halides may require more forcing conditions, such as higher temperatures (55-60°C), to achieve a reasonable reaction rate. lookchem.com

A significant challenge is the potential for side reactions. For instance, using more than two equivalents of an alkyl halide at elevated temperatures can sometimes lead to the undesired ring-opening of the benzimidazole heterocycle. researchgate.net With substituted benzimidazoles, the formation of tautomeric mixtures can also be a concern, complicating the product profile. lookchem.com

Given these potential challenges, rigorous purity assessment is crucial to ensure the identity and quality of the final compound. The purification and characterization process typically involves a combination of chromatographic and spectroscopic techniques.

Chromatographic and Spectroscopic Analysis:

Thin-Layer Chromatography (TLC): TLC is commonly used to monitor the progress of the reaction and to check the purity of the final product by comparing it to the starting materials. orientjchem.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to confirm the presence of key functional groups. In the synthesis of this compound, the disappearance of the characteristic N-H stretching vibration from the parent benzimidazole and the appearance of aliphatic C-H stretching bands from the tetradecyl chain confirm successful N-alkylation. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most definitive methods for structural elucidation. tsijournals.com The ¹H NMR spectrum for this compound shows characteristic signals for the aromatic protons of the benzimidazole core, a triplet for the N-CH₂ protons of the alkyl chain, and a complex multiplet for the remaining methylene (B1212753) (CH₂) groups, culminating in a triplet for the terminal methyl (CH₃) group. imist.ma The ¹³C NMR spectrum provides complementary information on the carbon framework. imist.ma

High-Resolution Mass Spectrometry (HRMS): HRMS is employed to accurately determine the molecular weight and confirm the elemental composition of the synthesized compound. tsijournals.comnih.gov

| Technique | Observed Signals (δ ppm) | Assignment |

|---|---|---|

| ¹H NMR | 8.22 (s, 1H) | NCHN |

| 7.66–7.01 (m, 4H) | Ar-H | |

| 4.23 (t, 2H) | N-CH₂ | |

| 1.80-1.01 (m, 24H) | 12 x CH₂ | |

| 0.85 (t, 3H) | CH₃ | |

| ¹³C NMR | 144.36, 143.91, 134.21, 122.14, 121.74, 119.86, 110.68 | NCHN and Aromatic Carbons (Ar-C) |

| 44.52 | N-CH₂ | |

| 31.81 - 14.35 | Alkyl Chain Carbons (CH₂ and CH₃) |

The buyer often assumes the responsibility to confirm the product's identity and purity, underscoring the importance of these analytical assessments in research and development. sigmaaldrich.com

Computational Chemistry and Theoretical Investigations of 1 Tetradecyl 1h Benzimidazole

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity of 1-Tetradecyl-1H-benzimidazole. These theoretical approaches allow for the calculation of various molecular properties that govern its behavior.

Density Functional Theory (DFT) Calculations for Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule, as well as its chemical reactivity. irjweb.comirjweb.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. irjweb.comirjweb.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. researchgate.net For benzimidazole (B57391) derivatives, the HOMO is often localized on the benzimidazole ring, which acts as the primary electron-donating site, while the LUMO can be distributed across the benzimidazole and adjacent phenyl rings. dergipark.org.tr The introduction of substituents, such as the tetradecyl group, can influence the energies of these orbitals and consequently modulate the molecule's reactivity. dergipark.org.trd-nb.info DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are commonly employed to determine these orbital energies and predict the molecule's electronic behavior. irjweb.comirjweb.com

Table 1: Representative Frontier Molecular Orbital Energies for Benzimidazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | -6.2967 | -1.8096 | 4.4871 |

| 1-(2-methoxyethyl)-7-methyl-2-[4-(propan-2-yl)phenyl]-1H-1,3-benzodiazole | -5.886 | -1.086 | 4.80 |

| 4,7-dibromo-1-(2-methoxyethyl)-2-[4-(propan-2-yl)phenyl]-1H-1,3-benzodiazole | -6.183 | -1.492 | 4.69 |

Note: The data presented is for illustrative purposes based on similar benzimidazole structures and may not represent the exact values for this compound. The specific values are highly dependent on the computational method and basis set used.

Analysis of Chemical Descriptors: Hardness, Softness, Electrophilicity Index, and Electronegativity

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further characterize the chemical behavior of this compound. These descriptors, rooted in conceptual DFT, provide a quantitative measure of various aspects of reactivity. nih.gov

Electronegativity (χ): This descriptor measures the power of an atom or group of atoms to attract electrons towards itself. It is calculated as the negative of the chemical potential (μ). researchgate.net

Chemical Hardness (η): Hardness is a measure of the molecule's resistance to changes in its electron distribution. researchgate.net A higher hardness value indicates greater stability and lower reactivity. irjweb.com It is calculated based on the HOMO-LUMO energy gap. researchgate.net

Chemical Softness (S): Softness is the reciprocal of hardness and indicates the degree of molecular polarizability. researchgate.net Softer molecules are generally more reactive. researchgate.net

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. researchgate.net It is a measure of the energy stabilization when the system acquires an additional electronic charge from the environment. researchgate.net

Table 2: Formulas for Calculating Chemical Descriptors

| Descriptor | Formula |

|---|---|

| Ionization Potential (I) | I ≈ -EHOMO |

| Electron Affinity (A) | A ≈ -ELUMO |

| Electronegativity (χ) | χ = (I + A) / 2 |

| Chemical Hardness (η) | η = (I - A) / 2 |

| Chemical Softness (S) | S = 1 / (2η) |

| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ |

Theoretical Prediction of Spectroscopic Signatures (e.g., NMR and IR)

Computational methods can also predict the spectroscopic properties of this compound, which is crucial for its characterization and structural confirmation.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach in conjunction with DFT. beilstein-journals.orgbeilstein-journals.org These predicted spectra can be compared with experimental data to aid in the unambiguous assignment of signals, especially for complex structures or in cases of tautomerism. beilstein-journals.orgresearchgate.net For benzimidazoles, theoretical calculations have been successfully used to assign the chemical shifts of the benzene (B151609) and imidazole (B134444) ring protons and carbons. beilstein-journals.orgbeilstein-journals.org

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can also be calculated theoretically. These calculations help in assigning the observed absorption bands to specific vibrational modes of the molecule, such as N-H stretching or C=N stretching in the benzimidazole core. sciencepublishinggroup.com Comparing the calculated and experimental IR spectra can provide detailed information about the molecular structure and bonding. researchgate.net

The accuracy of these theoretical predictions depends on the level of theory, the basis set employed, and the consideration of environmental effects, such as the solvent. beilstein-journals.orgschrodinger.com

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques, including docking and dynamics simulations, are employed to study the interactions of this compound with biological macromolecules and to understand its conformational behavior over time.

Molecular Docking Studies to Investigate Interaction Modes with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org In the context of this compound, docking studies are essential for investigating its potential as a therapeutic agent by predicting its binding affinity and mode of interaction with biological targets like enzymes or receptors. sciencepublishinggroup.comajgreenchem.com

Benzimidazole derivatives have been studied for their interaction with various biological targets, including topoisomerase I-DNA complex, Pin1 protein, and glucokinase. rsc.orgresearchgate.netnih.gov Docking simulations can reveal crucial binding interactions, such as hydrogen bonds and hydrophobic interactions, between the benzimidazole scaffold and the amino acid residues in the active site of a protein. rsc.orgresearchgate.net The long tetradecyl chain of this compound would likely engage in significant hydrophobic interactions within the binding pocket of a target protein.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and dynamic behavior of molecules over time. rsc.org For this compound, MD simulations can be used to assess the stability of its different conformations and to study the dynamic nature of its interactions with biological targets. researchgate.net

When docked into a protein's active site, MD simulations can evaluate the stability of the ligand-protein complex. rsc.org These simulations can reveal how the inhibitor and protein adapt to each other and can help in identifying key residues that are critical for binding. rsc.org Furthermore, MD simulations can be used to study the behavior of this compound in different environments, such as in solution or at an interface, providing insights into its aggregation behavior and interaction with cell membranes. researchgate.net For instance, simulations of similar long-chain benzimidazole derivatives have been used to understand their adsorption onto surfaces. peacta.org

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in understanding the interaction mechanisms of benzimidazole derivatives. nih.govrsdjournal.org While specific reaction pathway analyses for the synthesis of this compound are not extensively detailed in the reviewed literature, the focus has been on its mechanism of action, particularly in corrosion inhibition.

Theoretical calculations are employed to understand how molecules like this compound interact with metal surfaces. rsdjournal.orgtandfonline.com The mechanism involves the adsorption of the inhibitor molecule onto the metal, which can block active sites and reduce the corrosion rate. nih.gov This adsorption is facilitated by the presence of heteroatoms (like nitrogen in the benzimidazole ring) and delocalized π-electrons, which can interact with the d-orbitals of the metal. nih.govresearchgate.net Molecular dynamics (MD) simulations further support these findings by illustrating the adsorption configuration of similar long-chain alkyl benzimidazole derivatives on metal surfaces, suggesting a flat orientation that maximizes surface coverage. researchgate.net DFT calculations on related N-Butyl-1H-benzimidazole show that the alkyl substituent has a minimal effect on the core bond lengths of the benzimidazole ring, suggesting that the fundamental electronic properties of the ring, which are crucial for its inhibitory action, are preserved. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone in predicting the performance of chemical compounds and have been applied extensively to benzimidazole derivatives for various applications, including antimicrobial activity and corrosion inhibition. thieme-connect.comresearchgate.netmdpi.com These models establish a mathematical correlation between the structural properties of a molecule and its observed biological or chemical activity. mdpi.com

Development and Validation of QSAR Models for Predictive Efficacy

The development of robust QSAR models is a multi-step process that has been successfully applied to classes of compounds including this compound. mdpi.comjmaterenvironsci.com The process begins with the compilation of a dataset of molecules with known activities. mdpi.com For instance, in studies on corrosion inhibitors, this would be the inhibition efficiency (%IE) for a series of benzimidazole derivatives. jmaterenvironsci.com

These datasets are then typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. pnrjournal.com Multiple Linear Regression (MLR) is a common technique used to generate the QSAR equation, often in conjunction with algorithms like the genetic function algorithm (GFA) to select the most relevant molecular descriptors. jmaterenvironsci.compnrjournal.com

The validity and reliability of the developed QSAR models are assessed through rigorous internal and external validation procedures. thieme-connect.comjmaterenvironsci.com Internal validation is often performed using the leave-one-out (LOO) cross-validation method, which yields a cross-validation coefficient (Q²). thieme-connect.com External validation involves using the model to predict the activity of the test set compounds, which were not used in model development. jmaterenvironsci.com High values for the coefficient of determination (R²) for the training set and the external test set (R²_test), alongside a high Q², indicate a statistically significant and predictive model. researchgate.netjmaterenvironsci.compnrjournal.com For example, a QSAR model for benzimidazole derivatives as corrosion inhibitors showed excellent statistical quality with an R² of 0.908, a Q² of 0.795, and an R²_test of 0.983. jmaterenvironsci.com

Table 1: Statistical Parameters for a Representative QSAR Model of Benzimidazole Derivatives

| Parameter | Value | Description |

|---|---|---|

| R² | 0.908 | Coefficient of determination for the training set. jmaterenvironsci.com |

| Q² | 0.795 | Cross-validation coefficient from leave-one-out method. jmaterenvironsci.com |

| R²_test | 0.983 | Coefficient of determination for the external test set. jmaterenvironsci.com |

| F-test | 35.71 | A measure of the model's statistical significance. pnrjournal.com |

Correlation of Quantum Descriptors with Empirical Activity Data

A critical aspect of QSAR is identifying the molecular descriptors that best correlate with the compound's activity. jcscp.org For benzimidazole derivatives, quantum chemical descriptors calculated using DFT are particularly important. sapub.orgresearchgate.net These descriptors quantify various electronic and structural properties of the molecule.

Key quantum chemical descriptors that have been shown to correlate with the inhibition efficiency of benzimidazole derivatives include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater ability of the molecule to donate electrons to the vacant d-orbitals of a metal, enhancing adsorption and inhibition efficiency. jcscp.orgsapub.org

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a higher capacity to accept electrons from the metal surface. researchgate.net

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap generally implies higher reactivity and can be correlated with increased inhibition efficiency. rsdjournal.org

Dipole Moment (μ): This descriptor relates to the polarity of the molecule and can influence the adsorption process. researchgate.netbiolscigroup.us

Lipophilicity (LogP): This parameter is particularly relevant for applications like corrosion inhibition, where it can affect the molecule's ability to displace water from the metal surface. jcscp.org

Total Negative Charge (TNC): This can also be a significant factor in the interaction with the metal surface. jcscp.org

Studies have successfully established regression models linking these descriptors to the observed activity. For instance, research on a set of 20 benzimidazole derivatives found that E_HOMO, TNC, and LogP were the main independent factors contributing to corrosion inhibition, resulting in a QSAR model with good stability and predictive ability. jcscp.org

Table 2: Key Quantum Descriptors and Their Role in Activity

| Descriptor | Symbol | Role in Corrosion Inhibition |

|---|---|---|

| Energy of HOMO | E_HOMO | Higher values correlate with better inhibition. jcscp.orgsapub.org |

| Energy of LUMO | E_LUMO | Lower values can indicate better electron-accepting ability. researchgate.net |

| Energy Gap | ΔE | Smaller values often imply higher reactivity and inhibition. rsdjournal.org |

| Dipole Moment | μ | Influences adsorption and interaction with the surface. biolscigroup.us |

Applicability Domain Analysis for Model Reliability

A crucial final step in QSAR modeling is defining the Applicability Domain (AD). mdpi.comresearchgate.net The AD is the chemical space of molecular structures and properties for which the model is expected to make reliable predictions. jmaterenvironsci.comresearchgate.net A prediction for a compound that falls outside this domain is considered an extrapolation and may be unreliable. mdpi.com

One common method for determining the AD is the leverage approach. jmaterenvironsci.com In this method, the leverage (h_i) of each compound is calculated based on its descriptors relative to the training set. A warning leverage (h) is defined, and compounds with a leverage higher than h are considered to be outside the model's reliable prediction space. jmaterenvironsci.com

The Williams plot, which graphs standardized residuals against the leverage values, is a useful tool for visualizing the AD. jmaterenvironsci.com This plot helps to identify outliers and influential compounds, ensuring that the model is only used for chemicals similar to those it was trained on, thereby guaranteeing the reliability of its predictions. jmaterenvironsci.comresearchgate.net Defining the AD is a requirement by regulatory bodies and is essential for the practical application of QSAR models in screening new compounds or predicting the properties of untested molecules. mdpi.com

Structure Activity Relationship Sar and Mechanistic Elucidation of 1 Tetradecyl 1h Benzimidazole and Analogues

Influence of N1-Substitution on Benzimidazole (B57391) Core Activity and Interactions

The substitution at the N1 position of the benzimidazole scaffold is a key determinant of the molecule's biological and chemical activity. nih.govresearchgate.net The nature of the substituent can modulate properties such as lipophilicity, solubility, and the ability to interact with biological targets or material surfaces. acs.orgnih.gov For 1-Tetradecyl-1H-benzimidazole, the N1-substituent is a long, saturated fourteen-carbon alkyl chain.

The tetradecyl group, a C14 straight-chain alkyl substituent, profoundly influences the physicochemical profile of the benzimidazole molecule. Its primary effect is a significant increase in lipophilicity, or fat-solubility. nih.gov This enhanced lipophilic character is crucial for its ability to traverse biological lipid membranes and to partition into non-aqueous environments. acs.org The physicochemical properties of benzimidazole derivatives can be altered by modifying the electron density at the core, which in turn affects their interaction with various receptors. researchgate.net

At interfaces, such as a metal-solution boundary, the molecule exhibits amphiphilic character. The polar benzimidazole head group can interact with a charged or polar surface, while the long, nonpolar tetradecyl tail orients itself away from the surface. This orientation is fundamental to its mechanism in applications like corrosion inhibition, where it can form a protective hydrophobic layer. The electron-rich nature of the benzimidazole pharmacophore makes it a valuable component for optimizing drug candidates. researchgate.net

Structure-activity relationship studies on N-substituted benzimidazoles reveal a clear correlation between the length of the N-alkyl chain and biological activity. Generally, increasing the side chain length enhances the lipophilicity of the benzimidazole ring, which can lead to improved activity. nih.gov

For instance, in studies on antiproliferative agents, a linear increase in anticancer effects was observed as the alkyl chain length increased from one to seven carbons (1a-1e). acs.org This suggests an optimal range for the alkyl chain, where the balance between increased lipophilicity and steric bulk is achieved for effective interaction with the biological target. Compounds with shorter chains often exhibit reduced activity. nih.gov The tetradecyl chain in this compound, being significantly longer, places it in a category of highly lipophilic derivatives, where its activity is maximized for specific applications that require strong association with nonpolar environments or lipid bilayers. However, activity may decrease if the chain becomes excessively long, potentially hindering the molecule's fit within a specific receptor or binding site. nih.gov

Table 1: Illustrative SAR of N-Alkyl Benzimidazoles on Biological Activity This table presents generalized data based on observed trends in research to illustrate the impact of N-alkyl chain length on the inhibitory concentration (IC50) against a hypothetical cancer cell line.

Mechanistic Investigations of this compound Action

The functional effects of this compound are rooted in its molecular interactions with surfaces and biological macromolecules. Mechanistic studies focus on how the molecule adsorbs to interfaces and the basis for its biological activities, such as enzyme inhibition.

The application of this compound in material science, such as a corrosion inhibitor for carbon steel, is dependent on its ability to adsorb onto the material's surface. researchgate.net The adsorption mechanism involves both physical (physisorption) and chemical (chemisorption) interactions.

The benzimidazole ring, with its nitrogen heteroatoms and aromatic π-electrons, can interact with vacant orbitals of surface metal atoms, leading to coordination bonds. researchgate.net This forms a strongly adsorbed layer. The process is often described by adsorption isotherms, such as the Langmuir isotherm, which assumes the formation of a monolayer on the material surface. researchgate.net Once the polar head group is anchored, the hydrophobic tetradecyl chains orient themselves to form a packed, nonpolar film. This film acts as a barrier, displacing water and corrosive species from the surface. Studies on related benzimidazole fungicides show that adsorption is highly dependent on the physicochemical characteristics of the surface material, with surfaces having larger areas and specific lattice spacing showing greater adsorption capacity. researchgate.net

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets, particularly enzymes. researchgate.netnih.gov Its structural similarity to natural purines allows it to act as an antagonist or inhibitor by binding to the active sites of enzymes that would normally bind purine-containing substrates like ATP. nih.gov

Benzimidazole derivatives have been shown to inhibit various enzymes, including:

Dihydrofolate Reductase (DHFR): A potential target for both antimicrobial and anticancer effects. nih.govnih.gov

Tyrosine Kinases (e.g., EGFR, VEGFR-2): Inhibition of these enzymes is a key mechanism in anticancer activity. nih.govnih.gov

Cyclooxygenases (COX): The basis for the anti-inflammatory properties of some benzimidazole derivatives. nih.govnih.gov

Enoyl-Acyl Carrier Protein Reductase (ENR): A target in certain parasites. nih.gov

Butyrylcholinesterase (BuChE): A target for potential Alzheimer's disease therapies. researchgate.net

In the case of this compound, the benzimidazole core would be responsible for the primary binding interaction within the enzyme's active site, likely through hydrogen bonding and π-π stacking. researchgate.net The long, lipophilic tetradecyl chain would serve as an anchor, occupying hydrophobic pockets within or near the active site. This dual interaction can significantly enhance the binding affinity and inhibitory potency of the molecule.

Table 2: List of Chemical Compounds Mentioned

Rational Design Principles Derived from SAR Studies for Benzimidazole Derivatives

The exploration of the structure-activity relationships (SAR) of benzimidazole derivatives has provided crucial insights into the structural requirements for their biological activities. These studies are fundamental to the rational design of new, more potent, and selective therapeutic agents. The versatility of the benzimidazole scaffold allows for structural modifications at several key positions, primarily at the N-1, C-2, C-5, and C-6 positions of the benzimidazole nucleus, which significantly influence their pharmacological effects. nih.govnih.gov

Key principles derived from SAR studies emphasize the importance of the nature and position of substituents on the benzimidazole ring. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic environment of the molecule, thereby affecting its interaction with biological targets. researchgate.net Furthermore, the steric bulk and lipophilicity of the substituents play a critical role in determining the compound's pharmacokinetic and pharmacodynamic properties.

The following data table summarizes the general influence of substitutions at different positions on the benzimidazole ring based on various SAR studies.

| Position of Substitution | General Influence on Biological Activity | Reference |

| N-1 | Substitutions can significantly impact potency and selectivity. Introduction of various heterocyclic rings has been shown to be effective for anti-inflammatory activity. | nih.gov |

| C-2 | A critical position for modulating activity. Substitution with anacardic acid has been linked to COX-2 inhibition, while diarylamine substitution can lead to bradykinin (B550075) receptor antagonism. | nih.govnih.gov |

| C-5 and C-6 | Modifications at these positions influence the electronic properties and can enhance antimicrobial efficacy against a broad spectrum of pathogens. | nih.gov |

Further detailed research findings from SAR studies have elucidated more specific design principles. For example, in the context of antimicrobial agents, structural modifications at the C-2 and C-5/6 positions have been extensively investigated to improve efficacy against multidrug-resistant bacterial and fungal strains. nih.gov The antibacterial activity of benzimidazoles is often attributed to their structural similarity to purines, leading to the inhibition of bacterial protein and nucleic acid synthesis. whiterose.ac.uk

For anti-inflammatory applications, SAR studies have indicated that substitutions at the N-1, C-2, C-5, and C-6 positions are all crucial. nih.govnih.gov The specific nature of the substituent determines the target interaction. For instance, a 5-carboxamide or sulfamoyl group can lead to cannabinoid receptor antagonism. nih.govnih.gov

The rational design of novel benzimidazole derivatives often involves a multi-pronged approach. This includes the optimization of physicochemical properties to enhance cell permeability, particularly for targeting Gram-negative bacteria, and the strategic modification of specific moieties to improve target binding and efficacy. whiterose.ac.uk The integration of the benzimidazole scaffold with other bioactive molecules to create hybrid compounds is another strategy to achieve synergistic effects. nih.gov

The table below provides a more detailed overview of specific structural modifications and their observed outcomes based on SAR studies.

| Structural Modification | Target/Activity | Key Findings from SAR Studies | Reference |

| Substitution with electron-withdrawing groups | Antibacterial | Generally enhances antibacterial activity. | researchgate.net |

| Substitution with electron-donating groups | Antifungal | Can improve antifungal activity. | researchgate.net |

| Functionalization at C-2 and C-5/6 positions | Broad-spectrum antimicrobial | Enhances efficacy against multidrug-resistant strains. | nih.gov |

| C-2 substitution with anacardic acid | Anti-inflammatory (COX-2 inhibition) | The anacardic acid moiety is crucial for activity. | nih.gov |

| C-2 diarylamine and C-3 carboxamide substitution | Anti-inflammatory (Bradykinin receptor antagonism) | These specific substitutions lead to antagonism of the bradykinin receptor. | nih.gov |

| 5-carboxamide or sulfamoyl/sulfonyl substitution | Anti-inflammatory (Cannabinoid receptor antagonism) | These groups at the 5-position are key for this activity. | nih.gov |

Advanced Applications and Research Frontiers Involving 1 Tetradecyl 1h Benzimidazole

Surface Chemistry and Corrosion Inhibition Studies

The amphiphilic nature of 1-Tetradecyl-1H-benzimidazole makes it an effective candidate for modifying and protecting metal surfaces. The benzimidazole (B57391) group can strongly interact with metal substrates, while the long alkyl chain forms a dense, water-repellent barrier. This dual functionality is central to its application as a corrosion inhibitor, particularly for metals like carbon steel in aggressive acidic environments.

The efficacy of a corrosion inhibitor is fundamentally linked to its ability to adsorb onto the metal surface, forming a protective film. For long-chain benzimidazole derivatives, this adsorption process involves both physical and chemical interactions (physisorption and chemisorption). rsc.org The nitrogen atoms in the benzimidazole ring can coordinate with vacant d-orbitals of iron atoms on the steel surface, leading to chemisorption. Concurrently, electrostatic interactions between the charged metal surface and the protonated inhibitor molecule, along with van der Waals forces between the alkyl chains, contribute to physisorption.

The adsorption behavior of such inhibitors typically conforms to established isotherm models, which describe the equilibrium between the inhibitor in solution and on the metal surface. The Langmuir adsorption isotherm is frequently used to model this process for benzimidazole derivatives. rsc.orgresearchgate.netelectrochemsci.org This model assumes the formation of a monolayer of inhibitor molecules on the surface, with no interaction between adjacent adsorbed molecules. The adherence to the Langmuir model indicates that the adsorption is uniform and reaches a saturation point where the metal surface is fully covered by a protective inhibitor film. researchgate.netelectrochemsci.org

The standard free energy of adsorption (ΔG°ads) is a critical thermodynamic parameter derived from the isotherm, indicating the spontaneity and strength of the adsorption. For similar long-chain benzimidazole compounds, ΔG°ads values are typically in a range that suggests a mixed-mode of adsorption, combining both physisorption and chemisorption. researchgate.net

Table 1: Representative Adsorption Parameters for Benzimidazole Derivatives on Carbon Steel

| Inhibitor Class | Adsorption Isotherm Model | ΔG°ads (kJ/mol) | Type of Adsorption |

|---|---|---|---|

| Alkyl Benzimidazoles | Langmuir | -25 to -40 | Mixed (Physisorption & Chemisorption) |

Note: Data is generalized from studies on various benzimidazole derivatives as specific data for this compound is not available.

Electrochemical techniques are crucial for quantifying the performance of corrosion inhibitors like this compound.

Electrochemical Impedance Spectroscopy (EIS) is used to probe the properties of the inhibitor film and the corrosion process. In a typical EIS experiment on carbon steel in an acidic solution, the Nyquist plot for an uninhibited system shows a single semicircle, indicating a charge-transfer controlled corrosion process. Upon the addition of an alkyl-benzimidazole inhibitor, the diameter of this semicircle significantly increases. peacta.orgresearchgate.net This increase in diameter corresponds to a higher charge-transfer resistance (Rct), signifying that the inhibitor film is impeding the flow of charge and thus slowing down the corrosion rate. The formation of a protective layer also leads to a decrease in the double-layer capacitance (Cdl), as the adsorbed inhibitor molecules displace water molecules at the metal-solution interface. peacta.org

Potentiodynamic Polarization studies provide insights into how the inhibitor affects both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. jmaterenvironsci.com For benzimidazole derivatives, it is commonly observed that the presence of the inhibitor shifts both the anodic and cathodic polarization curves to lower current densities. electrochemsci.orgpeacta.org This indicates that the compound acts as a mixed-type inhibitor, suppressing both reactions. The long alkyl chain of this compound would form a significant physical barrier, blocking active sites for both metal dissolution and hydrogen evolution. researchgate.netpeacta.org The corrosion potential (Ecorr) may show a slight shift, but typically not significant enough to classify the inhibitor as purely anodic or cathodic. electrochemsci.org

Table 2: Electrochemical Parameters for Carbon Steel in 1 M HCl with and without a Benzimidazole Derivative Inhibitor

| Condition | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Rct (Ω·cm²) | Inhibition Efficiency (%) |

|---|---|---|---|---|

| Blank (1 M HCl) | -480 | 1050 | 45 | - |

| With Inhibitor (e.g., 10-3 M) | -465 | 55 | 950 | >94 |

Scanning Electron Microscopy (SEM) is employed to visualize the morphology of the metal surface. In the absence of an inhibitor, the surface of carbon steel after immersion in an acidic solution appears severely damaged, with significant pitting and a rough texture characteristic of aggressive corrosion. researchgate.netqu.edu.qa In contrast, when the steel is treated with a solution containing a benzimidazole derivative inhibitor, SEM images reveal a much smoother and more intact surface. researchgate.netqu.edu.qafigshare.com This visual evidence confirms that the adsorbed inhibitor film effectively protects the metal from the corrosive environment, preventing the widespread damage seen on the unprotected sample. figshare.com The presence of the long tetradecyl chain in this compound would contribute to a more compact and uniform protective layer, enhancing this protective effect.

Supramolecular Chemistry and Self-Assembly Phenomena

The structure of this compound is conducive to self-assembly, a process where molecules spontaneously organize into ordered structures through non-covalent interactions. This behavior is fundamental to its ability to form robust protective films and opens avenues for creating novel nanomaterials.

Long-chain alkyl benzimidazoles can form highly ordered self-assembled monolayers (SAMs) on various substrates. This process is driven by the initial adsorption of the benzimidazole head group onto the surface, followed by the organization of the alkyl chains. Studies on similar molecules, such as 1-octadecyl-1H-benzimidazole, have demonstrated the formation of protective films on copper surfaces via the self-assembly method. semanticscholar.org The long tetradecyl chains of this compound would align themselves, likely in a tilted arrangement, to maximize van der Waals interactions, resulting in a dense, quasi-crystalline monolayer. Such ordered structures present a formidable barrier to corrosive species. Beyond monolayers, benzimidazole derivatives can form more complex supramolecular structures like nanoparticles, block domains, and even nanowires, depending on the assembly conditions and molecular design. nih.govgoogle.comresearchgate.net

The formation and stability of these self-assembled structures are governed by a delicate balance of intermolecular forces.

Hydrogen Bonding: The N-H group in the benzimidazole ring can act as a hydrogen bond donor, while the other nitrogen atom can act as an acceptor. This allows for the formation of intermolecular hydrogen bonds, which can link molecules together, contributing to the stability and order of the assembled structure.

Hydrophobic Effects: The primary driving force for the assembly of amphiphilic molecules like this compound in aqueous or polar environments is the hydrophobic effect. nih.gov The long tetradecyl tails are repelled by water molecules, causing them to aggregate and minimize their contact with the aqueous phase. This interaction is crucial for the formation of dense, non-polar layers that repel water and corrosive ions from the metal surface. The cooperative effect of hydrophobic interactions and hydrogen bonding is key to forming stable and ordered nanostructures. nih.gov

π-π Stacking: The aromatic benzimidazole rings are flat and can interact with each other through π-π stacking. researchgate.net This interaction, where the electron clouds of adjacent aromatic rings attract each other, adds further stability to the self-assembled structures and promotes a more ordered molecular arrangement.

Together, these non-covalent interactions guide the spontaneous organization of this compound molecules into well-defined and functional supramolecular assemblies at interfaces.

Liquid Crystalline Behavior and Anhydrous Proton Conduction Mechanisms

The molecular architecture of this compound, which combines a rigid benzimidazole headgroup with a long, flexible tetradecyl alkyl tail, is conducive to the formation of liquid crystalline phases. This structure promotes self-assembly into ordered, yet fluid, states known as mesophases. Specifically, long-chain N-alkyl benzimidazoles are known to form smectic phases, where the molecules are arranged in layers. The long tetradecyl chains interdigitate, while the benzimidazole headgroups form distinct sub-layers. researchgate.net

This layered smectic arrangement is critical for facilitating anhydrous proton conduction. In the absence of water, proton transport relies on alternative pathways. For benzimidazole-containing liquid crystals, the primary mechanism is the Grotthuss-type "proton hopping" mechanism. researchgate.net Within the layers formed by the benzimidazole moieties, extensive hydrogen-bonding networks are established between the nitrogen atoms of adjacent molecules. This creates pathways along which protons can be transferred from a protonated benzimidazole (benzimidazolium) to a neighboring neutral benzimidazole. The liquid crystalline state ensures that these hydrogen-bonded networks are maintained over long ranges, providing continuous pathways for proton conduction at elevated temperatures. Research on analogous systems has demonstrated that these liquid crystal phases are favorable for anhydrous proton conduction, achieving significant conductivity at temperatures above 100°C. researchgate.net

Table 1: Example of Anhydrous Proton Conductivity in a Benzimidazole-Based Liquid Crystal System

| Compound Class | Mesophase Type | Temperature (°C) | Proton Conductivity (S cm⁻¹) |

|---|---|---|---|

| Biphenyl benzoate (B1203000) with terminal benzimidazole | Smectic A / Nematic | 173 | 4.4 x 10⁻⁵ |

Data from a study on analogous benzimidazole-containing liquid crystals, illustrating the potential conductivity. researchgate.net

Development of Chemical Sensors and Recognition Systems

While the benzimidazole nucleus is a common structural motif in the design of chemosensors for various analytes, including metal ions, research specifically employing this compound as a selective chemosensor is not prominent in the reviewed scientific literature. researchgate.netrsc.orgrsc.org The development of a selective chemosensor typically requires the incorporation of specific binding sites (chelating groups) and signaling units (chromophores or fluorophores) into the molecular structure. The simple structure of this compound, consisting only of the benzimidazole ring and an alkyl chain, lacks the specialized functional groups necessary for highly selective and sensitive analyte recognition.

For a benzimidazole-based molecule to function as a chemosensor, it must be chemically modified to include moieties that can selectively interact with a target analyte. The sensing mechanism generally relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF). researchgate.netrsc.org Upon binding of the target ion to the sensor's recognition site, these photophysical processes are modulated, leading to a measurable change in the absorption (colorimetric) or emission (fluorometric) spectrum.

Key analytical performance parameters for such sensors include:

Selectivity: The ability to detect a specific analyte in the presence of other potentially interfering species.

Sensitivity: The magnitude of the response change per unit of analyte concentration.

Detection Limit: The lowest concentration of an analyte that can be reliably detected.

Given the absence of specific research on this compound as a chemosensor, no data on its analytical performance parameters are available.

Investigational Biological Activities with Mechanistic Focus

The benzimidazole scaffold has been extensively investigated for its anti-mycobacterial potential. However, the influence of a long alkyl chain at the N-1 position, as in this compound, appears to be detrimental to this activity. A study on 1,2,5-trisubstituted benzimidazoles found that the introduction of a long aliphatic chain (sixteen carbons) at the N-1 position led to a significant reduction in inhibitory activity against Mycobacterium tuberculosis. nih.gov This suggests that while the lipophilic chain was hypothesized to improve interaction with the mycobacterium's lipid-rich cell wall, it may instead hinder the molecule's ability to reach its intracellular target. nih.gov

While the specific targets of this compound have not been elucidated, research on other benzimidazole derivatives points to several potential enzyme inhibition pathways. One primary mechanism involves the structural similarity of the benzimidazole ring to natural purines, allowing these compounds to compete with and inhibit enzymes involved in nucleic acid and protein biosynthesis. nih.gov More specific enzyme targets in M. tuberculosis that are inhibited by various benzimidazole-based compounds include:

Enoyl Acyl Carrier Protein (ACP) Reductase (InhA): A crucial enzyme in the fatty acid synthesis pathway (FAS-II), which is essential for the production of mycolic acids for the cell wall. rsc.org

Pantothenate Synthetase: An enzyme involved in the biosynthesis of pantothenate (Vitamin B5), a precursor of Coenzyme A. nih.govresearchgate.net

N-alkyl benzimidazoles have demonstrated both antifungal and antibacterial properties, with the length of the alkyl chain playing a critical role in the level of activity.

Antifungal Activity: Studies on a series of 1-alkyl-1H-benzimidazoles have shown that antifungal potency is dependent on lipophilicity, which is modulated by the alkyl chain length. Research indicates that the optimal activity against various fungal species is achieved with medium-length chains (around 9 carbons). nih.gov As the chain length increases beyond this optimum, the antifungal activity tends to decrease. Therefore, this compound, with its 14-carbon chain, is expected to possess moderate, though not optimal, antifungal activity. nih.gov

The primary cellular target for many azole-based antifungal agents, including benzimidazoles, is the fungal cell membrane. The proposed mechanism involves the inhibition of ergosterol (B1671047) biosynthesis. nih.govmdpi.com Specifically, these compounds target and inhibit the enzyme lanosterol 14-α-demethylase , a key enzyme in the ergosterol pathway. mdpi.com Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts the integrity and function of the fungal cell membrane, ultimately leading to cell death.

Antibacterial Activity: The antibacterial mechanism of N-alkyl benzimidazoles can involve several cellular targets. The lipophilic nature imparted by the tetradecyl chain allows the molecule to intercalate into and disrupt the bacterial cell membrane, leading to increased permeability and leakage of cellular contents. acs.org Furthermore, benzimidazole derivatives can target essential bacterial enzymes. A plausible target is Dihydrofolate reductase (DHFR) , an enzyme critical for the synthesis of tetrahydrofolate, which is a necessary cofactor in the biosynthesis of purines, thymidine, and certain amino acids. acs.org Inhibition of DHFR disrupts DNA synthesis and repair, leading to a bacteriostatic or bactericidal effect.

Table 2: Antifungal Activity of Related N-Alkyl Benzimidazole Compounds

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| 1-Nonyl-1H-benzo[d]imidazole | Candida albicans | 3.9 |

| Aspergillus fumigatus | 7.8 | |

| Cryptococcus neoformans | 0.9 | |

| 1-Decyl-1H-benzo[d]imidazole | Candida albicans | 7.8 |

| Aspergillus fumigatus | 15.6 | |

| Cryptococcus neoformans | 1.9 |

Data from a study on homologous N-alkyl benzimidazoles, providing context for the expected activity of this compound. nih.gov

Anti-Inflammatory Mechanisms at the Molecular and Cellular Level

Benzimidazole derivatives have been widely investigated for their anti-inflammatory potential, which is often attributed to their ability to modulate the activity of key enzymes and signaling pathways involved in the inflammatory response. nih.govnih.gov Generally, the anti-inflammatory action of these compounds can be linked to the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins, key mediators of inflammation. nih.gov Other potential mechanisms include the modulation of pro-inflammatory cytokines and transcription factors.

For this compound, the long tetradecyl chain would significantly enhance its lipophilic character. This property could facilitate its partitioning into cellular membranes, potentially influencing membrane-bound enzymes or receptor signaling complexes involved in inflammation. While speculative without direct experimental evidence, this increased lipophilicity could either enhance or hinder its interaction with the active sites of inflammatory enzymes compared to benzimidazole derivatives with smaller substituents. The specific molecular and cellular anti-inflammatory mechanisms of this compound remain an area for future research.

Antioxidant Properties and Radical Scavenging Mechanisms

The benzimidazole core is known to be a capable scaffold for developing compounds with antioxidant properties. ijpsjournal.comcbijournal.com The antioxidant activity of benzimidazole derivatives is often associated with their ability to donate a hydrogen atom or an electron to neutralize free radicals, thereby interrupting the oxidative chain reactions that can lead to cellular damage.

Interactions with Biomolecules Beyond Direct Enzyme Inhibition (e.g., DNA topoisomerases)

Certain benzimidazole derivatives have been identified as inhibitors of DNA topoisomerases, enzymes that are crucial for managing the topological state of DNA during replication, transcription, and other cellular processes. nih.govnih.gov These enzymes are important targets for anticancer drugs. The interaction of benzimidazole derivatives with DNA topoisomerases can occur through various mechanisms, including intercalation into the DNA helix or binding to the enzyme-DNA complex.

The large and hydrophobic tetradecyl group of this compound would likely play a significant role in its interaction with biomolecules such as DNA topoisomerases. This lipophilic tail could facilitate interactions with hydrophobic pockets on the enzyme or influence the compound's ability to associate with the lipid components of nuclear and mitochondrial membranes, thereby affecting its access to DNA. The specific nature of the interaction of this compound with DNA topoisomerases and other biomolecules has not been specifically reported and awaits experimental validation.

Future Perspectives and Emerging Research Directions

Integration of 1-Tetradecyl-1H-benzimidazole into Nanomaterials and Hybrid Systems

The incorporation of benzimidazole (B57391) derivatives into nanomaterials is a burgeoning area of research, and the long lipophilic tetradecyl chain of this compound makes it an excellent candidate for self-assembly and integration into various nanostructures. biointerfaceresearch.comgsconlinepress.com Future studies are anticipated to explore its use as a stabilizing agent or a functional component in nanoparticles, liposomes, and micelles. The benzimidazole moiety can offer specific binding interactions or catalytic activity, while the tetradecyl tail can facilitate encapsulation of hydrophobic drugs or promote interaction with cell membranes.

The development of hybrid systems is another promising avenue. For instance, this compound could be functionalized onto the surface of metallic nanoparticles (e.g., gold, silver, zinc oxide) to create novel materials with combined properties. gsconlinepress.comijarsct.co.in Such hybrid materials could find applications in targeted drug delivery, where the benzimidazole part targets specific biological sites and the nanoparticle serves as a carrier or imaging agent. Research into benzimidazole-loaded nanoparticles for cancer therapy is an emerging field, focusing on enhancing bioavailability and achieving controlled drug release. gsconlinepress.com

Table 1: Potential Nanomaterial and Hybrid Systems Incorporating this compound

| Nanomaterial/Hybrid System | Potential Role of this compound | Potential Applications |

| Micelles/Liposomes | Surfactant/Amphiphilic building block | Drug delivery of hydrophobic agents |

| Polymer Nanoparticles | Functional surface coating | Improved biocompatibility and targeting |

| Metallic Nanoparticles (Au, Ag, ZnO) | Stabilizing and functionalizing agent | Catalysis, sensing, antimicrobial agents |

| Carbon Nanotubes/Graphene | Surface modifier | Enhanced dispersibility and biocompatibility |

Rational Design and Synthesis of Multi-Functional Benzimidazole Derivatives

Building upon the this compound scaffold, the rational design and synthesis of multi-functional derivatives is a key future direction. nih.govnih.gov By introducing various pharmacophores or functional groups at other positions of the benzimidazole ring, researchers can create novel molecules with a wider range of biological activities or material properties. For example, incorporating known anticancer, antimicrobial, or antiviral moieties could lead to the development of potent therapeutic agents. nih.govnih.gov

Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Studies

To fully understand the behavior and mechanism of action of this compound and its derivatives, advanced analytical techniques are indispensable. While standard spectroscopic methods like NMR, IR, and mass spectrometry are crucial for characterization, future research will likely employ more sophisticated techniques. ijpsm.comijirt.org

Advanced spectroscopic methods such as fluorescence spectroscopy and circular dichroism could be used to study the interaction of these molecules with biological targets like DNA and proteins in real-time. nih.gov Computational methods, including Density Functional Theory (DFT) calculations, will play a vital role in predicting molecular structures, electronic properties, and reactivity, thus guiding the rational design of new derivatives. dergipark.org.trdergipark.org.tr These in-silico studies can provide valuable insights into the structure-activity relationships and help in prioritizing synthetic targets.

Interdisciplinary Research Collaborations for Broadening Applications

The diverse potential of this compound necessitates a multidisciplinary research approach. Collaborations between synthetic organic chemists, materials scientists, pharmacologists, and biologists will be crucial for exploring its full application spectrum.

Chemists will focus on developing efficient and sustainable synthetic routes to this compound and its novel derivatives. ihmc.us Materials scientists can then investigate the integration of these compounds into advanced materials and devices. Pharmacologists and biologists will be essential for evaluating the biological activities of the new compounds and elucidating their mechanisms of action. Such interdisciplinary collaborations will be key to translating fundamental research into practical applications in medicine, biotechnology, and materials science.

Q & A

Q. What are the optimized synthetic methodologies for 1-Tetradecyl-1H-benzimidazole, and how can reaction conditions influence yield and purity?

The synthesis typically involves alkylation of a benzimidazole precursor (e.g., 1H-benzimidazol-2-one) with tetradecyl bromide under nucleophilic substitution conditions. Key factors include:

- Catalysts : Tetra--butylammonium bromide (TBAB) enhances reactivity in phase-transfer catalysis, improving alkylation efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) favor nucleophilic displacement, while prolonged reaction times may lead to by-products like -oxide derivatives .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures is recommended to isolate the product with >95% purity .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : H and C NMR confirm substitution patterns (e.g., tetradecyl chain integration at the N1 position). Look for downfield shifts in benzimidazole protons due to alkylation .

- X-ray crystallography : SHELXL or SHELXTL software can resolve molecular geometry and packing interactions. For example, C–H···π interactions between alkyl chains and aromatic rings may stabilize the crystal lattice .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected : ~342.3 for [M+H]) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

Density Functional Theory (DFT) simulations assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with antimicrobial or anticancer activity. Molecular docking studies using AutoDock Vina can identify binding affinities to targets like DNA topoisomerases or tubulin. For instance:

Q. What strategies resolve contradictions in reported biological data for benzimidazole derivatives?

- Dose-response validation : Replicate assays (e.g., MTT for cytotoxicity) across multiple cell lines to distinguish compound-specific effects from assay artifacts .

- Structural analogs : Compare this compound with shorter-chain analogs (e.g., methyl or ethyl derivatives) to isolate chain-length-dependent activity .

- Meta-analysis : Cross-reference databases (PubMed, Scopus) to identify trends in IC values and exclude outlier studies .

Q. How does the alkyl chain length in this compound influence its supramolecular assembly in solid-state studies?

Long alkyl chains (C14) promote lamellar packing via van der Waals interactions, observed in XRD patterns as repeating -spacings (~18–20 Å). This contrasts with shorter chains (C1–C6), which favor π-stacking. Differential Scanning Calorimetry (DSC) reveals chain-length-dependent melting points (e.g., 120–140°C for C14 derivatives) .

Methodological Considerations

Q. What experimental controls are essential when evaluating the stability of this compound under physiological conditions?

- pH stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC. Benzimidazoles are prone to hydrolysis at extremes (pH < 2 or > 10) .

- Light/heat stability : Accelerated stability studies (40°C/75% RH for 4 weeks) identify degradation pathways (e.g., oxidation of the tetradecyl chain) .

Q. How can researchers validate the reproducibility of synthetic protocols for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.